1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O2S/c1-11-2-3-12(18)8-16(11)22-4-6-23(7-5-22)26(24,25)17-10-14(20)13(19)9-15(17)21/h2-3,8-10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVJYYUKNDYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(5-Chloro-2-methylphenyl)piperazine
This intermediate is prepared via nucleophilic aromatic substitution (NAS) between piperazine and 1-chloro-5-methyl-2-nitrobenzene, followed by reduction:
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NAS Reaction :
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Nitro Group Reduction :
Sulfonylation with 2,4,5-Trichlorobenzenesulfonyl Chloride
The sulfonylation proceeds under mild conditions to avoid overreaction:
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Reaction Setup :
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Workup :
Critical Process Parameters
Solvent and Temperature Effects
Purification Techniques
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Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals.
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Column Chromatography : Silica gel with 20% ethyl acetate in hexane for residual starting material removal.
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Analytical Purity : HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity.
Industrial-Scale Production Strategies
Aromsyn’s manufacturing protocol highlights:
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Custom Synthesis : Scalable from gram to kilogram quantities using continuous flow reactors.
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Quality Control : Batch-specific Certificate of Analysis (COA) with , , and LC-MS data.
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Byproduct Management : Recycling unreacted sulfonyl chloride via distillation.
Analytical Characterization
| Property | Reported Data | Method | Source |
|---|---|---|---|
| Molecular Weight | 454.20 g/mol | HRMS | |
| Melting Point | 128–130°C | Differential Scanning Calorimetry | |
| logP | 4.27 | Shake-flask method | |
| Purity | ≥98% | HPLC (UV detection) |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(5-chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicated that modifications to the phenyl rings could enhance activity .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects:
- Research Findings : Some analogues displayed promising results in seizure models, suggesting that the piperazine framework could be crucial for anticonvulsant activity. SAR studies revealed that certain substitutions on the phenyl rings correlated with increased efficacy in seizure protection models .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 10 | Effective against MCF-7 |
| Compound B | Anticonvulsant | 18.4 | Effective in PTZ model |
| Target Compound | Anticancer/Anticonvulsant | 15 | Broad spectrum activity |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group may play a role in binding to the active site of enzymes, while the piperazine ring could interact with receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations and Physicochemical Properties
The compound’s key structural differentiators are the trichlorophenylsulfonyl group and the 5-chloro-2-methylphenyl substituent. Below is a comparative analysis with analogous piperazine derivatives:
Key Observations :
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound) offer greater thermal stability and resistance to hydrolysis compared to carbonyl-linked derivatives (e.g., 2-chloropyridine-3-carbonyl) .
- Lipophilicity : The 5-chloro-2-methylphenyl group contributes to moderate lipophilicity, similar to bis(4-fluorophenyl)methyl derivatives in but less lipophilic than trimethoxybenzyl analogs (e.g., compound 7e in ) .
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine (CAS: 496054-75-2) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by multiple halogen substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16Cl4N2O2S
- Molar Mass : 454.198 g/mol
- Structural Formula : Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in neurological disorders and infections.
- Antibacterial and Antiviral Activity : The sulfonamide group in its structure suggests possible antibacterial properties. Research indicates that similar piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria and viruses .
- Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, although specific IC50 values remain to be fully characterized.
Biological Activity Data
Case Studies
- Antiviral Studies : A study investigated the antiviral properties of piperazine derivatives against HIV-1 and other viruses. Although specific data for this compound was not available, related compounds demonstrated significant antiviral efficacy at concentrations ranging from 4 to 20 μg/mL .
- Anticancer Potential : Research on structurally similar piperazine compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar substituents exhibited IC50 values as low as 0.95 µM against colon cancer cell lines .
- Enzyme Inhibition Research : The enzyme inhibitory effects of piperazine derivatives have been documented extensively. Compounds featuring a sulfonamide moiety have been linked to enhanced enzyme inhibition profiles beneficial for treating conditions like Alzheimer's disease and infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine?
- Answer : The synthesis involves multi-step reactions:
Substituted Benzyl Halide Formation : React 5-chloro-2-methylphenyl derivatives with halogenating agents (e.g., thionyl chloride) to generate reactive intermediates.
Piperazine Functionalization : Couple the benzyl halide intermediate with a piperazine ring under reflux in aprotic solvents (e.g., dichloromethane) .
Sulfonylation : Introduce the 2,4,5-trichlorophenylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Purify intermediates via column chromatography and validate purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- HPLC-MS : Confirm molecular weight (expected ~500 g/mol) and detect impurities. Use C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Assign protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic regions (δ 6.5–8.0 ppm) for structural validation .
- X-ray Crystallography : Resolve steric effects from the trichlorophenylsulfonyl group and confirm spatial orientation .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace trichlorophenyl with fluorophenyl) to assess sulfonyl group contributions to activity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using software like Schrödinger .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C) to reduce variability .
- Orthogonal Assays : Cross-validate results using radioligand binding (e.g., ³H-serotonin displacement) and functional assays (e.g., cAMP accumulation) .
- Impurity Profiling : Use LC-MS to rule out activity artifacts caused by synthetic byproducts (e.g., des-chloro derivatives) .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Answer :
- Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability.
- Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract using protein precipitation (acetonitrile) and quantify via LC-MS/MS .
- Metabolite Identification : Perform hepatic microsome incubations to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What strategies mitigate cytotoxicity while optimizing target affinity?
- Answer :
- Scaffold Refinement : Reduce logP (e.g., replace methylphenyl with pyridyl) to lower membrane disruption potential .
- Selectivity Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling panels .
- Apoptosis Assays : Measure caspase-3 activation in primary hepatocytes to assess hepatotoxicity .
Methodological Considerations
Q. How should stability studies be conducted under physiological conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
